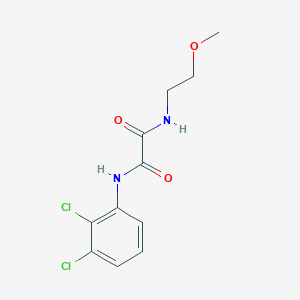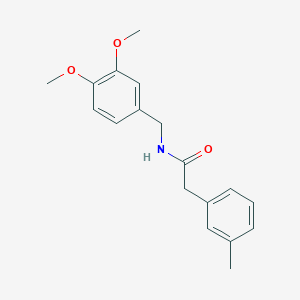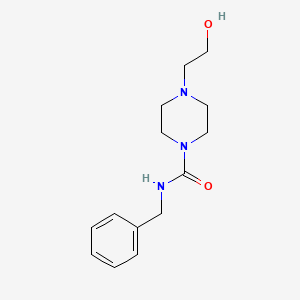![molecular formula C16H16N4OS B5293826 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5293826.png)
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation. In
作用機序
The mechanism of action of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). These enzymes are involved in various cellular processes, including cell cycle regulation and gene expression. Inhibition of these enzymes by N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have a neuroprotective effect in some studies.
実験室実験の利点と制限
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against several enzymes, making it a useful tool for investigating their role in various cellular processes. However, there are also some limitations to its use in lab experiments. It has been shown to have some off-target effects, which can complicate data interpretation. Additionally, its pharmacokinetic properties are not well understood, which can limit its use in animal studies.
将来の方向性
There are several future directions for the study of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and inflammation. Another direction is to investigate its pharmacokinetic properties and optimize its structure for improved bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in other diseases, such as neurodegenerative diseases.
合成法
The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide is a multistep process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in several scientific publications. The process involves the reaction of 4-ethyl-2-bromomethylthiazole with 3-amino-1H-pyrazole in the presence of a base to form an intermediate product. This intermediate is then reacted with 3-bromo-4-fluorobenzoyl chloride to form the final product.
科学的研究の応用
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-cancer properties. It has been used in several scientific studies to investigate its effect on various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-2-13-11-22-15(19-13)10-17-16(21)12-5-3-6-14(9-12)20-8-4-7-18-20/h3-9,11H,2,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJMVIAAYMTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CNC(=O)C2=CC(=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5293791.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[(3S)-2-oxoazepan-3-yl]amino}nicotinamide](/img/structure/B5293794.png)


![N~2~-{[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5293811.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-propyl-2-pyrimidinamine](/img/structure/B5293822.png)
amine hydrochloride](/img/structure/B5293831.png)
![N~1~-methyl-N~2~-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5293840.png)
![4-chloro-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5293842.png)